Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate is a chemical compound notable for its unique structure and potential applications in various scientific fields. It is classified as an ester, specifically a derivative of valeric acid, and contains a trifluorophenyl group that contributes to its distinct properties. This compound is of interest due to its potential utility in pharmaceuticals and materials science.
Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate falls under the category of organic compounds and is classified as:
The synthesis of Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate typically involves several steps:
The synthesis may require specific conditions such as controlled temperature and the presence of bases or catalysts to facilitate the reaction. The yield can vary based on the reaction conditions, with optimized methods yielding high purity products.
Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl group, which enhances its electrophilicity.
The mechanism of action for Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate primarily involves its reactivity due to the carbonyl group. In biological systems or synthetic pathways:
This mechanism underlies many applications in medicinal chemistry where such compounds may act as intermediates in drug synthesis.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm structure and purity .
Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate has several scientific uses:
This compound exemplifies how modifications in molecular structure can lead to significant changes in reactivity and application potential across diverse scientific fields.
The synthesis of Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate (CAS 898752-52-8, MW 274.24 g/mol) relies heavily on efficient catalytic systems for keto-ester bond formation. The 3,4,5-trifluorophenyl moiety presents unique electronic challenges due to the strong electron-withdrawing nature of fluorine atoms, which significantly impacts reaction kinetics and catalyst selection. Lewis acid catalysts, particularly aluminum chloride (AlCl₃) and boron trifluoride diethyl etherate (BF₃·OEt₂), demonstrate superior performance in Friedel-Crafts acylation reactions involving fluorinated aromatic systems. These catalysts facilitate electrophilic attack on the electron-deficient aryl ring by activating valeroyl chloride derivatives [5].
Transition metal catalysis, especially palladium-based systems, offers advantages in controlling reaction specificity. Pd(PPh₃)₄ enables carbonylative coupling between 3,4,5-trifluorophenyl halides and ethyl 4-bromobutyrate under carbon monoxide atmosphere. This method achieves yields exceeding 75% while minimizing polyacylation byproducts common in highly fluorinated systems. The electronic modulation from trifluorination reduces the aryl ring's nucleophilicity, necessitating precisely controlled catalyst loadings (typically 3-5 mol%) and elevated temperatures (80-100°C) to maintain reasonable reaction rates [6].
Table 1: Catalytic Performance in Keto-Ester Formation
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|
AlCl₃ (1.2 eq) | 25 | 24 | 68 | Low cost |
BF₃·OEt₂ (0.8 eq) | 0→25 | 18 | 72 | Mild conditions |
Pd(PPh₃)₄ (5 mol%) | 100 | 8 | 78 | Regioselectivity |
FeCl₃ (1.5 eq) | 60 | 12 | 55 | Eco-friendly |
The synthesis of the 3,4,5-trifluorophenyl precursor employs both sequential halogen exchange and directed ortho-metalation strategies. Starting from 1,2,3-trichlorobenzene, stepwise fluorination via halogen exchange using anhydrous potassium fluoride (KF) in sulfolane at 220°C achieves approximately 85% conversion to 1,2,3-trifluorobenzene after 72 hours. However, this method suffers from regiochemical inconsistency and requires rigorous purification to remove residual chlorinated impurities [5] [8].
Electrochemical fluorination provides superior regiocontrol for gram-scale production. Using 3,4,5-tribromoanisole as substrate in anhydrous hydrogen fluoride/pyridine solution at 5°C with controlled current density (10 mA/cm²) achieves complete fluorination in 12 hours, followed by demethylation to yield 1,2,3-trifluorobenzene. Modern approaches leverage directed ortho-metalation (DoM) technology, where 2,6-difluoroaniline undergoes selective meta-fluorination via in-situ generation of aryllithium intermediates followed by reaction with N-fluorobenzenesulfonimide (NFSI). This approach achieves >95% regioselectivity and 80% isolated yield, though requires cryogenic conditions (-78°C) [8].
Table 2: Precursors for 3,4,5-Trifluorophenyl Synthesis
Starting Material | Fluorination Agent | Temperature (°C) | Regioselectivity (%) | Key Limitation |
---|---|---|---|---|
1,2,3-Trichlorobenzene | KF | 220 | 85 | Dehalogenation |
3,4,5-Tribromoanisole | HF/Pyridine | 5 | 98 | Demethylation step |
2,6-Difluoroaniline | NFSI | -78 | >95 | Cryogenic conditions |
Pentafluorobenzene | Zn/HF | 150 | 75 | Partial defluorination |
Solvent polarity critically influences the intramolecular cyclization efficiency during valerate backbone formation. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile facilitate the Dieckmann condensation step by stabilizing the enolate intermediate, while reducing side reactions from the highly electrophilic trifluorophenyl group. Reactions in DMF at 80°C achieve 90% conversion within 3 hours, compared to only 50% conversion in toluene under identical conditions .
Protic solvents induce keto-enol tautomerization that complicates the esterification process. Ethanol, though environmentally favorable, causes significant ester hydrolysis (up to 15%) during prolonged reactions. Solvent-free conditions at elevated temperatures (120°C) provide an alternative pathway, particularly effective for the condensation between 5-oxovaleric acid derivatives and 3,4,5-trifluorobenzoyl chloride. This approach minimizes solvent contamination concerns but requires precise temperature control to prevent thermal decomposition of the fluorinated aromatic system [1] .
Microwave-assisted synthesis in 1,2-dichloroethane significantly accelerates the cyclization step, reducing reaction times from hours to minutes while maintaining yields above 85%. The solvent dielectric properties directly impact the activation energy for enolization, with ε > 15 generally optimal for valerate ring closure [5].
Table 3: Solvent Effects on Valerate Cyclization Efficiency
Solvent System | Dielectric Constant (ε) | Temperature (°C) | Reaction Time (h) | Conversion (%) |
---|---|---|---|---|
DMF | 38 | 80 | 3 | 90 |
Acetonitrile | 37.5 | 80 | 4 | 85 |
Toluene | 2.4 | 110 | 12 | 50 |
Ethanol | 24.5 | 78 | 6 | 65* |
Solvent-free | N/A | 120 | 1.5 | 88 |
*Note: 15% ester hydrolysis observed in ethanol system
Scale-up production of Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate faces significant challenges in yield optimization and byproduct management. The current industrial pricing structure reflects these difficulties, with bulk costs escalating non-linearly: 1g at $366, 2g at $618, and 5g at $1,514 (97% purity from Rieke Metals) [1]. These disproportionate costs stem from multiple factors, including purification challenges associated with fluorinated intermediates and specialized equipment requirements for handling corrosive fluorinating agents.
Key byproducts include diethyl 3,4,5-trifluorophenyl glutarate (from transesterification) and 5-hydroxy-5-(3,4,5-trifluorophenyl)valeric acid (from incomplete oxidation). Industrial processes employ short-path distillation under high vacuum (0.1-0.5 mmHg) to separate these contaminants, exploiting their significant boiling point differences (target compound predicted bp: 351±42°C). Continuous flow systems demonstrate particular promise for scale-up, improving heat transfer efficiency during the exothermic acylation step and reducing byproduct formation by 25% compared to batch reactors [1] [5].
The fluorine content (20.78% in final product) necessitates specialized corrosion-resistant materials throughout production equipment, significantly increasing capital expenditure. Additionally, process analytical technology (PAT) implementation is essential for real-time monitoring of fluorinated intermediate concentrations to prevent accumulation of hazardous species. Yield optimization strategies focus on recycling mother liquors from crystallization steps, recovering up to 40% of unreacted starting materials [1] [4].
Table 4: Industrial-Scale Production Challenges and Mitigation Strategies
Production Challenge | Impact on Process | Mitigation Strategy | Cost Implication |
---|---|---|---|
Byproduct separation | 15-20% yield loss | Short-path distillation | +25% equipment cost |
Corrosive intermediates | Equipment degradation | Hastelloy C-276 reactors | +40% capital cost |
Thermal instability | Decomposition >130°C | Continuous flow system | -30% operating cost |
Purity specifications | Multiple recrystallizations | Solvent optimization | +15% material cost |
Fluorine handling | Specialized safety protocols | Closed-system processing | +20% operational overhead |
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